2-(Trifluoromethyl)quinolin-6-amine
Overview
Description
2-(Trifluoromethyl)quinolin-6-amine is a chemical compound with the molecular formula C10H7F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-(Trifluoromethyl)quinolin-6-amine is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its targets, the microtubules, by inhibiting their polymerization . This interaction disrupts the normal function of the microtubules, leading to changes in cell shape and function .
Biochemical Pathways
The inhibition of microtubule polymerization by this compound affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation, a critical process in cell division . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Its molecular weight (21217 g/mol) and physicochemical properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of cell shape and function, cell cycle arrest, and induction of apoptosis . These effects can lead to the death of cancer cells, making this compound a potential antitumor agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Its efficacy can also be influenced by the presence of other substances in the environment, such as proteins or other small molecules that could interact with this compound or its targets .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)quinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is crucial for microtubule formation . The interaction between this compound and tubulin inhibits microtubule polymerization, which can disrupt cell division and lead to cell cycle arrest . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as HeLa, PC3, and K562, this compound has demonstrated potent anti-proliferative activity . It disrupts the tubulin network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which is essential for microtubule formation . This inhibition is achieved through binding interactions with the colchicine binding site on tubulin, preventing the assembly of microtubules and leading to cell cycle arrest . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The degradation of this compound over time can lead to a decrease in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-proliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels within cells . For example, it may influence the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications for immune regulation and neurotoxicity . Understanding the metabolic pathways associated with this compound is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of this compound within different tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, its interaction with tubulin suggests that it may localize to the cytoskeleton, where it can exert its effects on microtubule dynamics and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-chloroquinoline, is reacted with a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base . Another approach involves the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing reagent under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)quinolin-6-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as quinoline N-oxides, dihydroquinolines, and substituted quinolines .
Scientific Research Applications
2-(Trifluoromethyl)quinolin-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinolin-4-amine
- 4-Trifluoromethyl-2-anilinoquinoline
- 5,7-Difluoroquinoline
- 5,6,7-Trifluoroquinoline
Uniqueness
2-(Trifluoromethyl)quinolin-6-amine is unique due to the specific position of the trifluoromethyl group on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZVMKZTCUPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640608 | |
Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-53-5 | |
Record name | 2-(Trifluoromethyl)-6-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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